Enantioselective Enzyme Inhibition: D-Isomer is Inactive, L-Isomer is Active
Acylated derivatives of D-norvaline methyl ester were found to be completely inactive as inhibitors of porcine pancreatic elastase and human leukocyte elastase, in contrast to derivatives from L-norvaline methyl ester which exhibited potent, irreversible inhibition [1]. This establishes a functional dichotomy between the two enantiomers in a serine protease context.
| Evidence Dimension | Inhibitory activity against human leukocyte elastase and porcine pancreatic elastase |
|---|---|
| Target Compound Data | Inactive |
| Comparator Or Baseline | L-norvaline methyl ester derivatives |
| Quantified Difference | Active vs. Inactive |
| Conditions | In vitro enzymatic assay with purified serine proteases |
Why This Matters
This demonstrates that (R)-Methyl 2-aminopentanoate cannot substitute for the L-isomer in applications targeting serine proteases, and conversely, the D-isomer may be selected for applications where elastase inhibition is undesired.
- [1] Groutas, W. C., et al. (1985). Amino acid derived latent isocyanates: irreversible inactivation of porcine pancreatic elastase and human leukocyte elastase. Journal of Medicinal Chemistry, 28(2), 208-212. View Source
